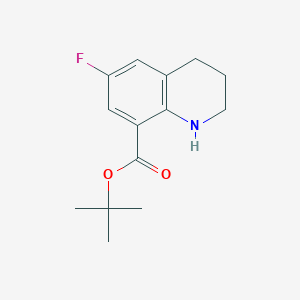

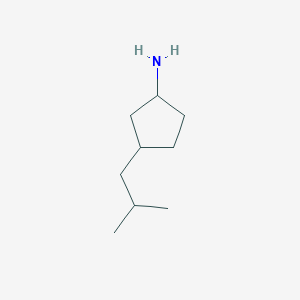

![molecular formula C23H17NO4 B2425667 N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 900873-11-2](/img/structure/B2425667.png)

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide” is a chemical compound. It is also known as N-Benzoyl-p-anisidine, 4’-Methoxybenzanilide, and N-(4-Methoxyphenyl)benzamide . Its chemical formula is C14H13NO2 .

Synthesis Analysis

The synthesis of benzamides, including “N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide” can be viewed using Java or Javascript . The molecular weight of this compound is 257.2845 .Chemical Reactions Analysis

The chemical reactions involving “N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide” are usually produced from the reaction between carboxylic acids and amines at high temperature .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Analgesic and Antidepressive Effects : Research on δ-opioid agonists, including compounds structurally related to N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, has demonstrated promising analgesic and antidepressive effects without inducing receptor internalization or locomotor activation, suggesting potential for chronic pain treatment (Nozaki et al., 2012).

Antibacterial Applications

- Antibacterial Activity : Compounds derived from 4-hydroxy-chromen-2-one have shown high levels of bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as novel organic compounds with significant antibacterial properties (Behrami & Dobroshi, 2019).

Corrosion Inhibition

- Corrosion Inhibition : N-phenyl-benzamide derivatives have been evaluated for their effectiveness in inhibiting acidic corrosion of mild steel, with certain derivatives showing high inhibition efficiency. This research indicates that such compounds could serve as efficient corrosion inhibitors in industrial applications (Mishra et al., 2018).

Antioxidant Properties

- Antioxidant Activity : A novel compound with a similar benzamide structure has been studied for its antioxidant properties using DPPH free radical scavenging test, suggesting potential applications in preventing oxidative stress-related damage (Demir et al., 2015).

Molecular Modeling and Antimicrobial Activity

- Antimicrobial Activity and Molecular Modeling : Novel derivatives of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one have demonstrated significant antimicrobial activity. Molecular docking studies with these compounds provide insights into their potential mechanism of action, which could guide the development of new antimicrobial agents (Mandala et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSDOJVIXUENHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425590.png)

![Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B2425597.png)

![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2425599.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 4-bromobenzoate](/img/structure/B2425600.png)